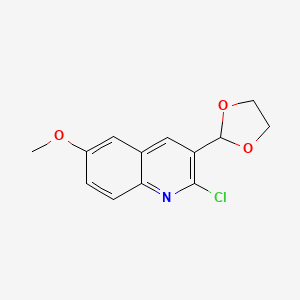
1-Isobutyl-4-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isobutyl-4-methoxybenzene is an organic compound with the molecular formula C11H16O. It is an aromatic ether, characterized by a methoxy group attached to a benzene ring, which is further substituted with an isobutyl group at the para position. This compound is known for its pleasant fragrance and is often used in the fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Isobutyl-4-methoxybenzene can be synthesized through several methods. One common approach involves the alkylation of anisole with isobutyl bromide in the presence of a strong base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Catalysts and optimized reaction parameters are used to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-Isobutyl-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Aplicaciones Científicas De Investigación
1-Isobutyl-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological systems.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Widely used in the fragrance industry due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of 1-Isobutyl-4-methoxybenzene involves its interaction with various molecular targets. As an aromatic compound, it can participate in π-π interactions with other aromatic systems. Its methoxy group can engage in hydrogen bonding and other polar interactions. These interactions influence its behavior in chemical reactions and its biological activity .
Comparación Con Compuestos Similares
- 4-tert-Butylanisole
- 4-Butylanisole
- 4-Isopropylanisole
Comparison: 1-Isobutyl-4-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to 4-tert-Butylanisole and 4-Butylanisole, the isobutyl group in this compound provides a different steric and electronic environment, affecting its reactivity and interactions. This uniqueness makes it valuable in specific applications where these properties are desired .
Propiedades
Fórmula molecular |
C11H16O |
|---|---|
Peso molecular |
164.24 g/mol |
Nombre IUPAC |
1-methoxy-4-(2-methylpropyl)benzene |
InChI |
InChI=1S/C11H16O/c1-9(2)8-10-4-6-11(12-3)7-5-10/h4-7,9H,8H2,1-3H3 |
Clave InChI |
SRDOJGMYVZZEOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















